6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADZWTBPZOQIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazolo compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole or pyridine rings, leading to different structural analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of functionalized triazolo-pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has been studied for its potential to inhibit various bacterial strains and fungi.
2. Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cells. Its mechanism of action involves the modulation of specific signaling pathways associated with cell growth and survival. This makes it a candidate for further development as an anticancer agent.
3. Neurological Applications
Recent findings suggest that triazolo-pyridine derivatives can act as positive allosteric modulators of metabotropic glutamate receptors. This property is crucial for developing treatments for neurological disorders such as schizophrenia and anxiety disorders .
Synthetic Chemistry Applications
1. Precursor in Synthesis
this compound serves as a precursor in the synthesis of various pharmacologically active molecules. Its functional groups allow for multiple chemical transformations, making it a versatile building block in organic synthesis.
2. Chemical Transformations
The compound can undergo reactions such as esterification, amidation, and halogenation, which are essential for creating more complex organic molecules with desired biological activities.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Antimicrobial Activity of Triazolo-Pyridine Derivatives" | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus strains. |
| "Triazolo-Pyridine Compounds as Anticancer Agents" | Cancer Research | Induced apoptosis in breast cancer cell lines through specific signaling pathway modulation. |
| "Positive Allosteric Modulation of Metabotropic Glutamate Receptors" | Neurology | Showed potential in treating anxiety disorders with improved receptor activity. |
Mechanism of Action
The mechanism of action of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Halogen-Substituted Triazolo-Pyridine Derivatives
Key Observations :
- Electron-Withdrawing Effects : Chlorine and bromine enhance electrophilicity, aiding nucleophilic substitution reactions. Fluorine, being smaller, may improve metabolic stability .
- Lipophilicity : Bromo analogs exhibit higher lipophilicity (logP ~2.5 estimated) compared to chloro (logP ~1.5) and fluoro (logP ~1.0) derivatives, influencing membrane permeability .
Carboxylate Salts and Methylated Derivatives
Key Observations :
Heterocyclic Variants: Pyridazine vs. Pyridine Cores
Key Observations :
- Pyridazine vs.
- Synthetic Flexibility : Pyridazine derivatives undergo vicarious nucleophilic substitution more readily, enabling diverse functionalization .
Biological Activity
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound belongs to the triazolo-pyridine class, which has been extensively studied for various pharmacological properties including antimicrobial and anticancer effects. Understanding the biological activity of this compound is crucial for its development in therapeutic applications.
- Molecular Formula : C₇H₄ClN₃O₂
- Molecular Weight : 197.58 g/mol
- CAS Number : 1159831-32-9
The compound features a triazole ring fused to a pyridine ring, which contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been shown to inhibit key kinases involved in cancer progression, such as c-Met and VEGFR-2. These interactions can lead to significant cellular effects including:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells by modulating signaling pathways.
- Cell Cycle Arrest : It may halt the proliferation of cancer cells by interfering with their normal cycle.
Anticancer Activity
Research has demonstrated that derivatives of triazolo-pyridines exhibit potent anticancer properties. A study highlighted the synthesis of various acetamides derived from triazolo-pyridines, revealing significant cytotoxicity against several cancer cell lines. The synthesized compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects on tumor cell proliferation .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Its derivatives have shown efficacy against a range of bacterial and fungal pathogens. The mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival.
Case Studies
Q & A
Q. What are the optimal synthetic routes for 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, and how can reaction conditions be adjusted to improve yield?
The synthesis typically involves cyclization of hydrazine derivatives with chloro-substituted pyridine precursors. A common approach is refluxing 3-chloro-6-hydrazinopyridazine with chloroacetyl chloride in acetic acid, followed by cyclization to form the triazolo core . Catalysts like palladium or copper can enhance cyclization efficiency, while solvents such as DMF or toluene improve solubility . Optimization strategies include:
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR : H and C NMR confirm substituent positions, with the carboxylic acid proton appearing as a singlet at δ 12.5–13.5 ppm .
- X-ray crystallography : Resolves the triazolo-pyridine fused ring system and confirms the chloro substituent’s position (e.g., C-6) .
- IR spectroscopy : The carbonyl stretch (C=O) at ~1700 cm and N-H bonds at ~3200 cm validate functional groups .
Advanced Research Questions
Q. How does the chloro substituent at position 6 influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing chloro group at C-6 activates the pyridine ring for nucleophilic attack, particularly at adjacent positions. For example:
- Chlorosulfonation : Reacts preferentially at C-5 due to the chloro group’s meta-directing effects .
- Amination : Primary amines substitute the chloro group under basic conditions (KCO, DMF, 80°C), forming bioactive derivatives .
- Contradictions : Steric hindrance from the triazolo ring may reduce reactivity compared to non-fused pyridines, requiring longer reaction times .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability. Methodological solutions include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
- Solubility adjustments : Employ co-solvents like DMSO (≤1%) to ensure compound solubility in biological buffers .
- Dose-response curves : Validate IC values across multiple replicates to account for batch-to-batch variability .
Q. How can computational methods predict binding affinity to kinase enzymes?
- Molecular docking : Software like AutoDock Vina models interactions between the carboxylic acid group and kinase ATP-binding pockets (e.g., EGFR tyrosine kinase) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide derivative design .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., between C=O and Lys721 in EGFR) .
Methodological Design Questions
Q. How to design derivatives to enhance aqueous solubility without compromising bioactivity?
- Phosphonate derivatives : Introduce hydrophilic groups via 5-exo-dig cyclization (e.g., ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates) .
- Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis restoring activity .
- PEGylation : Attach polyethylene glycol chains to the triazolo nitrogen, balancing solubility and target engagement .
Q. How to resolve mechanistic contradictions in cyclization steps during synthesis?
- Kinetic studies : Monitor intermediate formation via LC-MS to identify rate-limiting steps (e.g., hydrazide cyclization vs. chloro displacement) .
- Isotopic labeling : Use N-labeled hydrazines to trace nitrogen incorporation into the triazolo ring .
- DFT calculations : Compare activation energies for competing pathways (e.g., 6-endo vs. 5-exo cyclization) to predict dominant mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
